molecular formula C10H17NO5 B1269924 N-Boc-cis-4-Hydroxy-L-proline CAS No. 87691-27-8

N-Boc-cis-4-Hydroxy-L-proline

Cat. No. B1269924
CAS RN: 87691-27-8
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-BQBZGAKWSA-N
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Description

N-Boc-cis-4-Hydroxy-L-proline is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is used as a local anaesthetic and therapeutic agent .


Synthesis Analysis

The synthesis of N-BOC-cis-4-hydroxyproline methyl ester involves several steps. The process starts with adding dichloromethane, 4-hydroxy-L-proline, and DMAP into a 2L reaction bottle and stirring. BOC anhydride is then slowly dripped into the reaction solution. After the raw materials completely react, water is added into the reaction solution for treatment. The organic phase is dried with anhydrous sodium sulfate, and the solution is concentrated under reduced pressure to obtain a white solid product .


Molecular Structure Analysis

The empirical formula of N-Boc-cis-4-Hydroxy-L-proline is C10H17NO5, and its molecular weight is 231.25 .


Chemical Reactions Analysis

N-Boc-cis-4-hydroxy-L-proline is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .


Physical And Chemical Properties Analysis

N-Boc-cis-4-Hydroxy-L-proline is a white to off-white solid. Its specific optical rotation is -47° to -53° (20°C, 589 nm) (c=0.67 in MeOH) .

Scientific Research Applications

    Peptide Synthesis

    • “N-Boc-cis-4-Hydroxy-L-proline” is used in peptide synthesis . It’s used as a building block in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .
    • The method of application involves standard procedures for peptide synthesis, which can include solid-phase peptide synthesis .

    Antibody-Drug Conjugates (ADCs) Synthesis

    • “N-Boc-cis-4-Hydroxy-L-proline” is used as a non-cleavable linker in the synthesis of ADCs .
    • ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
    • In the synthesis of ADCs, the “N-Boc-cis-4-Hydroxy-L-proline” is used to connect the antibody to the cytotoxic drug .
    • The outcomes of this application can include the successful synthesis of ADCs, which can then be used in further research or therapeutic applications .

    PROTACs Synthesis

    • “N-Boc-cis-4-Hydroxy-L-proline” is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
    • PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
    • The method of application involves standard procedures for PROTAC synthesis .
    • The outcomes of this application can include the successful synthesis of PROTACs, which can then be used in further research or therapeutic applications .

    Synthesis of Neuroexcitatory Kainoids

    • “N-Boc-cis-4-Hydroxy-L-proline” can be used in the synthesis of neuroexcitatory kainoids .
    • Kainoids are a class of compounds that can act as excitatory neurotransmitters in the nervous system .
    • The method of application involves standard procedures for the synthesis of kainoids .
    • The outcomes of this application can include the successful synthesis of kainoids, which can then be used in further research or therapeutic applications .

    Synthesis of Antifungal Echinocandins

    • “N-Boc-cis-4-Hydroxy-L-proline” can also be used in the synthesis of antifungal echinocandins .
    • Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-1,3-D-glucan, an essential component of the cell wall of susceptible fungi .
    • The method of application involves standard procedures for the synthesis of echinocandins .
    • The outcomes of this application can include the successful synthesis of echinocandins, which can then be used in further research or therapeutic applications .

    Production of cis-4-Hydroxy-L-Proline by Engineered Escherichia Coli

    • “N-Boc-cis-4-Hydroxy-L-proline” can be produced by engineered Escherichia coli .
    • This involves the use of recombinant E. coli expressing L-proline cis-4-hydroxylase (SmP4H) to catalyze the hydroxylation of L-proline .
    • The method of application involves standard procedures for the cultivation of recombinant E. coli and the subsequent extraction and purification of "N-Boc-cis-4-Hydroxy-L-proline" .
    • The outcomes of this application can include the successful production of “N-Boc-cis-4-Hydroxy-L-proline”, which can then be used in further research or industrial applications .

    Synthesis of Chiral Ligands

    • “N-Boc-cis-4-Hydroxy-L-proline” can be used in the synthesis of chiral ligands .
    • Chiral ligands are a type of ligand that forms complexes with metals. They are used in asymmetric synthesis, which is a method used to preferentially form one enantiomer over another .
    • The method of application involves standard procedures for the synthesis of chiral ligands .
    • The outcomes of this application can include the successful synthesis of chiral ligands, which can then be used in further research or industrial applications .

    Enantioselective Ethylation of Aldehydes

    • “N-Boc-cis-4-Hydroxy-L-proline” can also be used in the enantioselective ethylation of aldehydes .
    • Enantioselective ethylation is a type of reaction that selectively forms one enantiomer of a product over another .
    • The method of application involves standard procedures for the enantioselective ethylation of aldehydes .
    • The outcomes of this application can include the successful enantioselective ethylation of aldehydes, which can then be used in further research or industrial applications .

    Production of N-Boc-cis-4-Hydroxy-L-Proline Methyl Ester

    • “N-Boc-cis-4-Hydroxy-L-proline” can be converted into its methyl ester .
    • This involves the use of standard procedures for esterification .
    • The outcomes of this application can include the successful production of “N-Boc-cis-4-Hydroxy-L-proline methyl ester”, which can then be used in further research or industrial applications .

Safety And Hazards

N-Boc-cis-4-Hydroxy-L-proline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life .

Future Directions

To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug . The microbial production of N-acetyl CHOP from L-proline by coexpression of L-proline cis-4-hydroxylases and N-acetyltransferase might be a promising method for large-scale preparation .

properties

IUPAC Name

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350919
Record name N-Boc-cis-4-Hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-cis-4-Hydroxy-L-proline

CAS RN

87691-27-8
Record name N-Boc-4-hydroxy-L-proline, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Boc-cis-4-Hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC-4-HYDROXY-L-PROLINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Torino, A Mollica, F Pinnen, F Feliciani… - Bioorganic & medicinal …, 2009 - Elsevier
… To a solution of N-Boc-cis-4-hydroxy-l-proline (0.490 g, 2.12 mmol) in methanol (4.9 mL) an ethereal diazomethane solution was added until a yellow colour persisted. The solution was …
Number of citations: 34 www.sciencedirect.com
A Mollica, MP Paradisi, K Varani, S Spisani… - Bioorganic & medicinal …, 2006 - Elsevier
… To a solution of N-Boc-cis-4-hydroxy-l-proline methyl ester (14) (0.070 g, 0.286 mmol) and TEA (0.048 mL) in dry CH 2 Cl 2 (5 mL) cooled in ice bath was added MsCl (0.027 mL, 0.343 …
Number of citations: 46 www.sciencedirect.com
CR Zwick III, MB Sosa, H Renata - … Chemie International Edition, 2019 - Wiley Online Library
… , these approaches require at least eight steps and their adaptation to the synthesis of l-enduracididine would necessitate the use of the more expensive N-Boc-cis-4-hydroxy-l-proline …
Number of citations: 24 onlinelibrary.wiley.com
D Lafrance, S Caron - Organic Process Research & Development, 2012 - ACS Publications
… An authentic sample of 10 was prepared using N-Boc-cis-4-hydroxy-l-proline methyl ester (9) as the starting material (Scheme 3), and no trace of the C4 inversion product 10 was …
Number of citations: 14 pubs.acs.org
CR Zwick III, MB Sosa, H Renata - … Chemie (International ed. in …, 2019 - ncbi.nlm.nih.gov
… , these approaches require at least eight steps and their adaptation to the synthesis of L-enduracididine would necessitate the use of the more expensive N-Boc-cis-4-hydroxy-L-proline …
Number of citations: 3 www.ncbi.nlm.nih.gov
Q Jiang, Q Xu, Y Wang, P Li, Y Zhang… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 1 (10 g, 43.3 mmol) with different configurations [N-BOC-trans-4-hydroxy-l-proline (1a), N-BOC-trans-4-hydroxy-d-proline (1b), N-BOC-cis-4-hydroxy-l-proline (1c), and N-…
Number of citations: 3 pubs.acs.org
T Yoshida, F Akahoshi, H Sakashita, H Kitajima… - Bioorganic & medicinal …, 2012 - Elsevier
… Silylation of the hydroxyl group on N-Boc-cis-4-hydroxy-l-proline (23) with tert-butyldimethylsilyl chloride followed by coupling with thiazolidine and subsequent removal of the protective …
Number of citations: 175 www.sciencedirect.com
EJE Caro-Diaz, FA Valeriote, WH Gerwick - Organic letters, 2019 - ACS Publications
… Beginning with commercially available N-Boc-cis-4-hydroxy-l-proline, we distinguished the two functional groups via TBS protection of the alcohol and pentafluorophenol DCC coupling …
Number of citations: 18 pubs.acs.org
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
… To confirm the stereochemical integrity of the product 5, the undesired inversion product 11 was prepared from N-Boc-cis-4-hydroxy-l-proline methyl ester (9) and amine 4 by chiral …
Number of citations: 11 link.springer.com
E Koumbaros - Synthesis, 2013 - core.ac.uk
… A solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (10.17g, 41.4 mmol) in dry CH2Cl2 (70 mL) was cooled to 0 o C and Et3N (28.7 mL, 205.8 mmol) was slowly added. After 15 …
Number of citations: 3 core.ac.uk

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